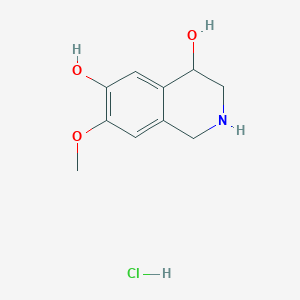
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride typically involves multicomponent reactions and functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Companies like ChemScene provide this compound with high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves its interaction with molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes. For example, tetrahydroisoquinoline derivatives are known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to their neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and diol functional groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with a methoxy group at a different position on the aromatic ring.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of a methoxy group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and diol groups allows for unique interactions with biological targets and enables diverse chemical transformations .
Properties
CAS No. |
15051-99-7 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-2-6-4-11-5-9(13)7(6)3-8(10)12;/h2-3,9,11-13H,4-5H2,1H3;1H |
InChI Key |
MKTSDZPEOYEROA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CNCC2=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















